{3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine
Overview
Description
{3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine, also known as N1-(2-aminoethyl)-N1,N3,N3-trimethyl-1,3-propanediamine, is a quaternary amine with the molecular formula C8H21N3 and a molecular weight of 159.27 g/mol . This compound is widely used in various fields, including cosmetics, water treatment, and agricultural chemicals.
Mechanism of Action
Target of Action
The primary target of 3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine is to promote adhesion between various surfaces . It is particularly effective in promoting adhesion between glass, mineral, and metal surfaces, as well as reinforcements, fillers, and substrates .
Mode of Action
The compound interacts with its targets by reacting with amino groups present in various systems . This interaction results in the formation of a strong bond between the surfaces, thereby enhancing their adhesion .
Biochemical Pathways
It is known that the compound plays a crucial role in the formation of bonds between different surfaces .
Result of Action
The primary result of the action of 3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine is the enhanced adhesion between different surfaces . This can be particularly useful in various industrial applications, such as in the production of adhesives and sealants .
Action Environment
The action of 3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine can be influenced by various environmental factors. For instance, the compound is very sensitive to hydrolysis . Therefore, its efficacy and stability can be affected by the presence of water in the environment .
Preparation Methods
The synthesis of {3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine typically involves the reaction of 3-aminopropylamine with formaldehyde and dimethylamine. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods often involve large-scale batch or continuous processes to produce the compound in high purity and yield .
Chemical Reactions Analysis
{3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
{3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine has a wide range of scientific research applications:
Comparison with Similar Compounds
{3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine can be compared with other similar compounds, such as:
N1,N1-Bis(2-dimethylaminoethyl)amine: This compound has similar structural features but differs in its reactivity and applications.
Tris(2-dimethylaminoethyl)amine: Another related compound with distinct properties and uses.
N,N-Dimethylethylenediamine: This compound shares some functional groups but has different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in various applications .
Properties
IUPAC Name |
N'-(2-aminoethyl)-N,N,N'-trimethylpropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-10(2)6-4-7-11(3)8-5-9/h4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBVVWZIEBBSSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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